Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate
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Overview
Description
Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components in various biological molecules, including nucleotides and vitamins. This compound is characterized by the presence of two dimethylamino groups and two ester groups attached to the pyrimidine ring, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate typically involves the reaction of pyrimidine derivatives with dimethylamine and esterification agents. One common method includes the use of dimethylformamide (DMF) as a solvent and a catalyst such as triethylamine. The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the product through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar in structure but lacks the ester groups.
4-Dimethylaminopyridine: Contains a pyridine ring instead of a pyrimidine ring.
2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of ester groups.
Uniqueness
Dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate is unique due to the presence of both dimethylamino and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound in various synthetic and industrial applications .
Properties
Molecular Formula |
C10H13N3O4 |
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Molecular Weight |
239.23 g/mol |
IUPAC Name |
dimethyl 2-(dimethylamino)pyrimidine-4,6-dicarboxylate |
InChI |
InChI=1S/C10H13N3O4/c1-13(2)10-11-6(8(14)16-3)5-7(12-10)9(15)17-4/h5H,1-4H3 |
InChI Key |
VDTHULNTBQALCH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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